![molecular formula C16H14ClNO3 B6407785 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261914-95-7](/img/structure/B6407785.png)
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%
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Overview
Description
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (also known as CDPBA) is an organic compound used in scientific research as a reagent for a variety of applications. CDPBA is a white crystalline solid with a melting point of about 155°C and a density of 1.54 g/cm3. It is soluble in water and alcohol, and is relatively stable under normal laboratory conditions.
Mechanism of Action
CDPBA acts as a catalyst in organic synthesis reactions by activating substrates to form reactive intermediates. It is believed to act by forming a covalent bond with the substrate, which then undergoes a nucleophilic substitution reaction. The resulting reactive intermediate then reacts with the reactant molecules to form the desired product.
Biochemical and Physiological Effects
CDPBA is not known to have any direct biochemical or physiological effects. It is not toxic and does not interact with any known enzymes or receptors.
Advantages and Limitations for Lab Experiments
CDPBA is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it can be difficult to purify and its solubility in water is limited.
Future Directions
CDPBA has potential applications in the development of new catalysts for organic synthesis and the synthesis of new polymers and pharmaceuticals. It could also be used in the synthesis of new dyes, pigments, and other organic compounds. Additionally, CDPBA could be used in the development of new methods for the synthesis of complex molecules. Finally, CDPBA could be used to develop new methods for the synthesis of biologically active compounds.
Synthesis Methods
CDPBA can be synthesized by reacting 4-chlorobenzoic acid with N,N-dimethylformamide dimethyl acetal in the presence of pyridine. The reaction is carried out in a two-phase system (organic/aqueous) at a temperature of 80°C and a pressure of 1 bar. The reaction is complete after 4 hours and yields a white crystalline solid with a purity of 94-98%.
Scientific Research Applications
CDPBA is widely used in scientific research as a reagent for a variety of applications. It is commonly used as a catalyst in organic synthesis, as a reactant in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of polyamides, polyurethanes, and polyesters. Additionally, CDPBA has been used in the synthesis of dyes, pigments, and other organic compounds.
properties
IUPAC Name |
2-chloro-4-[3-(dimethylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-18(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(17)9-11/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSYLFQGTXFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691320 |
Source
|
Record name | 3-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid | |
CAS RN |
1261914-95-7 |
Source
|
Record name | 3-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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